![molecular formula C15H22N2 B2779709 N-[(4-methylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine CAS No. 939752-61-1](/img/structure/B2779709.png)

N-[(4-methylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

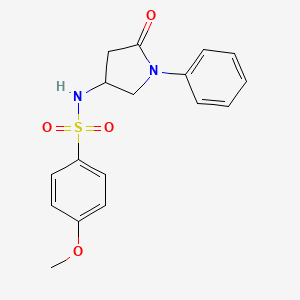

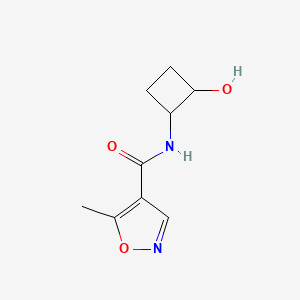

“N-[(4-methylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine” is a chemical compound with the molecular formula C15H22N2 . It has a molecular weight of 230.35 . The compound is part of a larger family of compounds known as tropane alkaloids .

Synthesis Analysis

The synthesis of this compound and similar structures has been a subject of research due to their biological activities . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis

The molecular structure of “N-[(4-methylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine” consists of a bicyclic ring structure attached to a methylphenylmethyl group . The bicyclic ring structure is known as an azabicyclo[2.2.2]octane .科学的研究の応用

Substance P (NK1) Receptor Antagonism

N-[(4-methylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine has been identified as a potent nonpeptide antagonist of the substance P (NK1) receptor. This compound, known as CP-96,345, inhibits substance P binding and is a classical competitive antagonist in the NK1 monoreceptor dog carotid artery preparation. It has selective NK1 antagonist properties, making it a valuable tool for investigating the physiological properties of substance P and exploring its role in diseases (Snider et al., 1991).

Muscarinic Activity in Alzheimer's Disease Drug Development

In the context of developing drugs for Alzheimer's disease, aromatic compounds with a 1-azabicyclo[3.3.0]octane ring, including derivatives of N-[(4-methylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine, have been synthesized and evaluated for their pharmacological effects. These compounds have shown significant muscarinic activity, particularly selectivity for the M1 receptor, which is a crucial target in Alzheimer's disease treatment (Suzuki et al., 1999).

α7 Nicotinic Acetylcholine Receptor Activity in Schizophrenia

N-[(4-methylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine derivatives have been evaluated for their α7 nicotinic acetylcholine receptor (nAChR) activity, which is relevant in the context of treating cognitive deficits in schizophrenia. These compounds, particularly azabicyclic amines, showed significant activity on the α7 nAChR, indicating their potential in drug discovery for schizophrenia treatment (Walker et al., 2008).

Antiarrhythmic and Anesthetic Activities

Compounds derived from 1,2,3,3-tetramethyl-2-azabicyclo[2.2.2]octan-5-endo-ol, a structurally related analog, have demonstrated strong antiarrhythmic and local anesthetic activities. This suggests potential therapeutic applications of N-[(4-methylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine and its derivatives in cardiovascular and anesthetic medicine (Longobardi et al., 1979).

Antiprotozoal Activity

Derivatives of N-[(4-methylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine have been explored for their antiprotozoal activity, particularly against Plasmodium falciparum and Trypanosoma brucei rhodesiense. This research indicates potential applications in treating diseases caused by these protozoa, such as malaria and sleeping sickness (Faist et al., 2013).

将来の方向性

特性

IUPAC Name |

N-[(4-methylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2/c1-12-2-4-13(5-3-12)10-16-15-11-17-8-6-14(15)7-9-17/h2-5,14-16H,6-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIYGXGBFINQGKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC2CN3CCC2CC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(4-methylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Fluoro-4-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2779626.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B2779628.png)

![Methyl 2-amino-2-[3-(3-fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2779629.png)

![2,4-Dimethyl-furo[3,2-c]quinoline-8-carboxylic acid](/img/structure/B2779631.png)

![2-[(4-Chlorobenzyl)sulfanyl]-4-methyl-5-pyrimidinecarboxylic acid](/img/structure/B2779635.png)

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2779637.png)

![Ethyl 2-[1,7-dimethyl-2,4-dioxo-8-(oxolan-2-ylmethyl)-1,3,5-trihydro-4-imidazo lino[1,2-h]purin-3-yl]acetate](/img/structure/B2779640.png)

![5,7-Dibromo-2-(phenyl{[(2-thienylcarbonyl)oxy]imino}methyl)-1-benzofuran](/img/structure/B2779641.png)

![3-(3,4-Dimethoxybenzoyl)-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2779643.png)